5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a phenylfuran substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-phenylfuran-2-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and may require heating to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the phenylfuran moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- 5-[(4-phenylfuran-2-yl)methylidene]-2-oxo-1,3-thiazolidin-4-one
Uniqueness
5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both a phenylfuran moiety and a thiazolidinone core, which confer distinct chemical and biological properties
Properties
CAS No. |
2408983-85-5 |
---|---|
Molecular Formula |
C14H9NO2S2 |
Molecular Weight |
287.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.